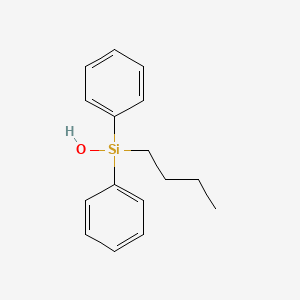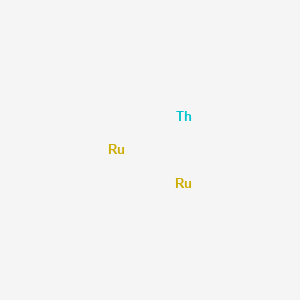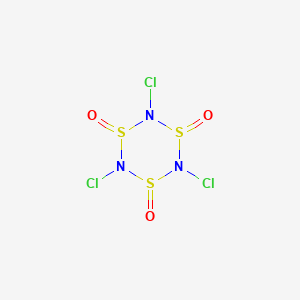
Ethane, 2-chloro-1,1-di-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 2-chloro-1,1-di-p-tolyl- is an organic compound with the molecular formula C16H17Cl. It consists of an ethane backbone substituted with a chlorine atom and two p-tolyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of ethane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1-di-p-tolyl-ethane, 2-amino-1,1-di-p-tolyl-ethane, and 2-thio-1,1-di-p-tolyl-ethane.
Oxidation: Products include 2-chloro-1,1-di-p-tolyl-ethanone.
Reduction: Products include 2-chloro-1,1-di-p-tolyl-ethane derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di(p-tolyl)ethane: Similar structure but lacks the chlorine atom.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a carbonyl group instead of an ethane backbone.
1,1-Di-p-tolyl-ethane-1,2-diol: Contains hydroxyl groups instead of a chlorine atom
Uniqueness
Ethane, 2-chloro-1,1-di-p-tolyl- is unique due to the presence of both a chlorine atom and two p-tolyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis and research .
Eigenschaften
CAS-Nummer |
6579-17-5 |
|---|---|
Molekularformel |
C16H17Cl |
Molekulargewicht |
244.76 g/mol |
IUPAC-Name |
1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI-Schlüssel |
HGQONKLBWYVIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


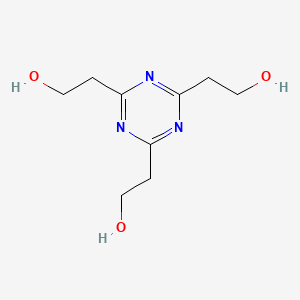


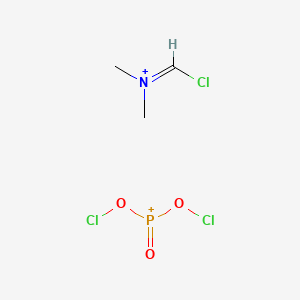
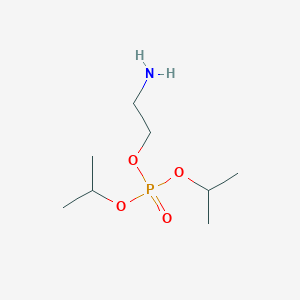
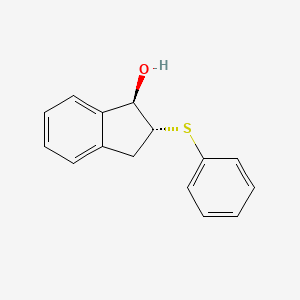

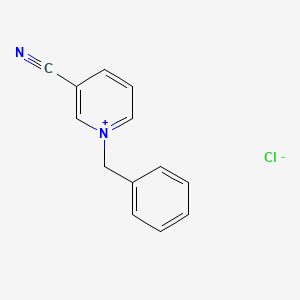
![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
